N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
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Scientific Research Applications
Biological Screening and Molecular Docking
A study focused on the synthesis and characterization of sulfonamide derivatives, including compounds similar to N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, demonstrated significant antibacterial, antifungal, and anthelmintic activities. Molecular docking to target proteins showed that active compounds exhibit similar binding poses as standards, indicating a good correlation between binding energy and observed in vitro data. Additionally, certain derivatives were explored for their potential in latent fingerprint analysis, suggesting applications in forensic science (Khan et al., 2019).
Antimicrobial Activity and Synthesis of Derivatives
Another avenue of research has been the synthesis of acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocycles, aiming to evaluate their antibacterial potentials. This includes compounds structurally related to N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. Findings indicated that some synthesized compounds exhibit moderate inhibitory activity, particularly against Gram-negative bacterial strains, highlighting their potential in developing new antimicrobial agents (Iqbal et al., 2017).
Molecular Docking and Antifungal Activity
A study on the condensation of certain sulfonamides with piperonal yielded a Schiff base derivative with potent antibacterial and antifungal activity. Molecular modeling studies were performed to show the hydrogen bindings and hydrophobic interactions, suggesting the compound's effectiveness in combatting microbial infections (Othman et al., 2019).
Antimalarial and Potential COVID-19 Applications
Research into N-(phenylsulfonyl)acetamide derivatives explored their reactivity with nitrogen nucleophiles, leading to aminothiazole, aminooxazole, and other derivatives with in vitro antimalarial activity. Some compounds were also investigated for their potential against COVID-19, utilizing computational calculations and molecular docking studies. This highlights the versatile therapeutic applications of sulfonamide derivatives in treating infectious diseases (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-[4-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-14(2)29-20-13-19(21-15(3)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(4)26/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNXWFLLICDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.